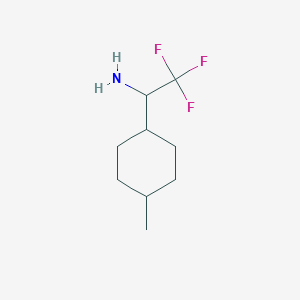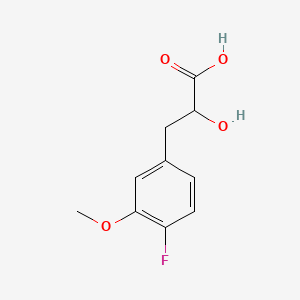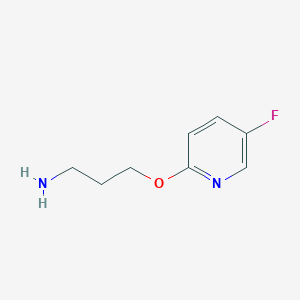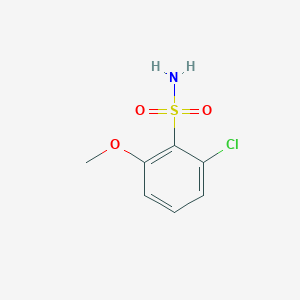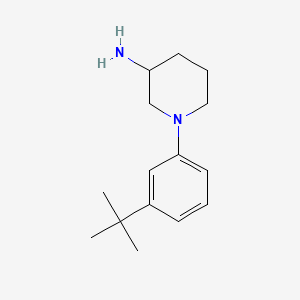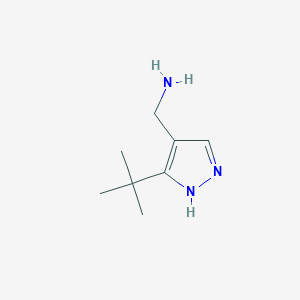
(3-(Tert-butyl)-1h-pyrazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine is a chemical compound characterized by its pyrazole ring structure with a tert-butyl group attached to the third position and an amine group attached to the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where tert-butyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or amides.
Reduction: The compound can be reduced to form amines or hydrazines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Nitro derivatives, amides, and nitriles.
Reduction: Primary, secondary, or tertiary amines, hydrazines.
Substitution: Nitro-pyrazoles, halogenated pyrazoles.
Applications De Recherche Scientifique
(3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Pyrazole: The parent compound without the tert-butyl group.
Tert-butylphenylmethanamine: Similar structure but with a phenyl ring instead of a pyrazole ring.
Pyrazolylmethanamines: Other derivatives of pyrazole with different substituents.
Uniqueness: (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine is unique due to its combination of the pyrazole ring and the tert-butyl group, which provides steric hindrance and influences its reactivity and biological activity. This combination can lead to distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C8H15N3 |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(5-tert-butyl-1H-pyrazol-4-yl)methanamine |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)7-6(4-9)5-10-11-7/h5H,4,9H2,1-3H3,(H,10,11) |
Clé InChI |
RROXPBCHBGEMAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=NN1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


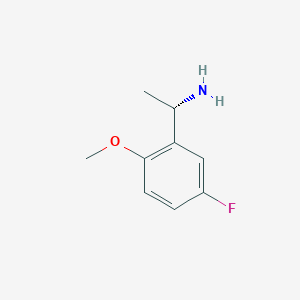
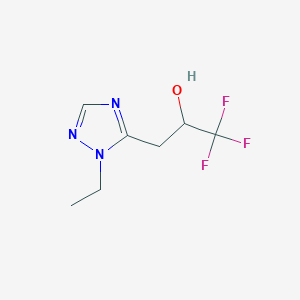

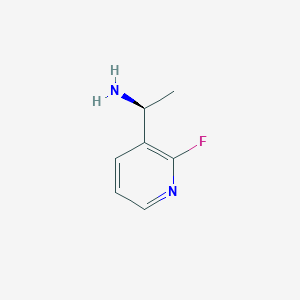

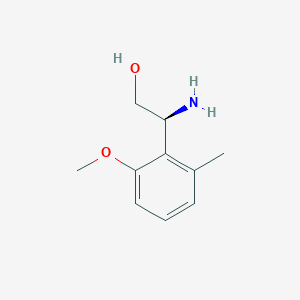
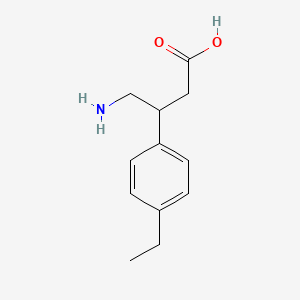
![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
